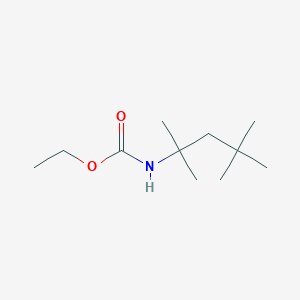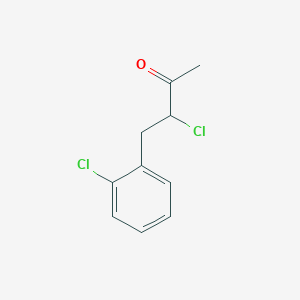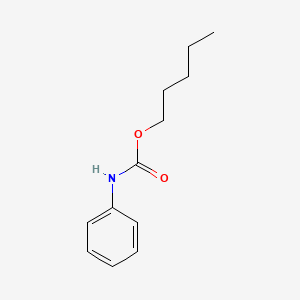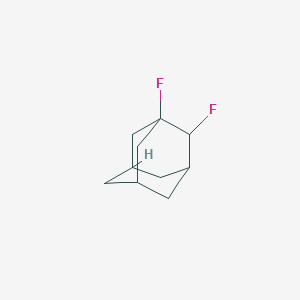
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide is an organic compound that features a furan ring substituted with a 2-chlorophenyl group and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group through a Friedel-Crafts acylation reaction.
Formation of Acrylamide Moiety: The final step involves the reaction of the substituted furan with 4-methoxybenzylamine and acryloyl chloride under basic conditions to form the acrylamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)amide: Similar structure but lacks the acrylamide moiety.
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenyl)acrylamide: Similar structure but with a different substituent on the nitrogen atom.
Uniqueness
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-methoxybenzyl)acrylamide is unique due to the combination of its furan ring, chlorophenyl group, and acrylamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
853356-04-4 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO3/c1-25-16-8-6-15(7-9-16)14-23-21(24)13-11-17-10-12-20(26-17)18-4-2-3-5-19(18)22/h2-13H,14H2,1H3,(H,23,24)/b13-11+ |
Clé InChI |
HQLSSBFEYRVNAT-ACCUITESSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)




![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)
![4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11962983.png)



